molecular formula C27H30N2O4 B11525535 3',5'-di-tert-butyl-6-nitro-2-phenyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one

3',5'-di-tert-butyl-6-nitro-2-phenyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one

Cat. No.: B11525535
M. Wt: 446.5 g/mol
InChI Key: IFJGOADHVDIMSW-UHFFFAOYSA-N
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Description

3’,5’-di-tert-butyl-6-nitro-2-phenyl-4H,4’H-spiro[1,4-benzoxazine-3,1’-cyclohexa[2,5]dien]-4’-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement of two rings connected through a single atom. The presence of tert-butyl groups and a nitro group adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-di-tert-butyl-6-nitro-2-phenyl-4H,4’H-spiro[1,4-benzoxazine-3,1’-cyclohexa[2,5]dien]-4’-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-di-tert-butylphenol with nitrobenzene under specific conditions to introduce the nitro group. This is followed by a series of cyclization and spiro formation reactions to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3’,5’-di-tert-butyl-6-nitro-2-phenyl-4H,4’H-spiro[1,4-benzoxazine-3,1’-cyclohexa[2,5]dien]-4’-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce nitroso compounds.

Scientific Research Applications

3’,5’-di-tert-butyl-6-nitro-2-phenyl-4H,4’H-spiro[1,4-benzoxazine-3,1’-cyclohexa[2,5]dien]-4’-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 3’,5’-di-tert-butyl-6-nitro-2-phenyl-4H,4’H-spiro[1,4-benzoxazine-3,1’-cyclohexa[2,5]dien]-4’-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-di-tert-butylphenol: A precursor in the synthesis of the target compound.

    3,5-di-tert-butyl-4-hydroxybenzaldehyde: Shares structural similarities with the target compound.

Uniqueness

3’,5’-di-tert-butyl-6-nitro-2-phenyl-4H,4’H-spiro[1,4-benzoxazine-3,1’-cyclohexa[2,5]dien]-4’-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. The presence of both tert-butyl and nitro groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

2',6'-ditert-butyl-6-nitro-2-phenylspiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C27H30N2O4/c1-25(2,3)19-15-27(16-20(23(19)30)26(4,5)6)24(17-10-8-7-9-11-17)33-22-13-12-18(29(31)32)14-21(22)28-27/h7-16,24,28H,1-6H3

InChI Key

IFJGOADHVDIMSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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